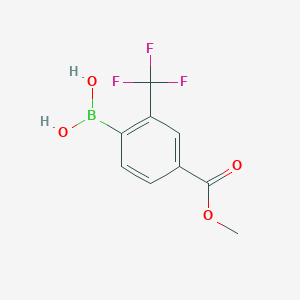

4-(METHOXYCARBONYL)-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID

Description

4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methoxycarbonyl (-COOCH₃) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . The electron-withdrawing trifluoromethyl group enhances the stability of the boronic acid, while the methoxycarbonyl moiety provides a versatile handle for further functionalization. Its molecular formula is C₁₀H₈BF₃O₃, with an average molecular mass of 244.97 g/mol.

Properties

IUPAC Name |

[4-methoxycarbonyl-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3O4/c1-17-8(14)5-2-3-7(10(15)16)6(4-5)9(11,12)13/h2-4,15-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYSERDAAKUQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate trifluoromethyl-substituted benzene derivative.

Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using various methods, such as palladium-catalyzed borylation or direct borylation using boron reagents.

Methoxycarbonylation: The methoxycarbonyl group is introduced through a reaction with a suitable methoxycarbonylating agent, such as dimethyl carbonate or methyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 4-(hydroxycarbonyl)-2-(trifluoromethyl)phenol.

Reduction: Formation of 4-(hydroxymethyl)-2-(trifluoromethyl)phenylboronic acid.

Substitution: Formation of various substituted phenylboronic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

- Molecular Formula : CHBFO

- CAS Number : 313546-16-6

- Melting Point : 168-172 °C

- Functional Groups : Boronic acid, methoxy, and trifluoromethyl groups.

The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a valuable building block in synthetic chemistry.

Synthesis Applications

4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid serves as a versatile reagent in various synthetic pathways:

- C-H Functionalization : It is utilized in the C-H functionalization of quinones, which is crucial for synthesizing complex organic molecules .

- Synthesis of Pyrazine Derivatives : The compound is involved in the synthesis of pyrazine derivatives that act as antagonists for corticotropin-releasing factor-1 receptors, which are relevant in treating stress-related disorders .

- Phenyl-Purine Derivative Synthesis : It plays a role in synthesizing phenyl-purine-carbonitrile derivatives that inhibit cathepsin S, an enzyme implicated in various diseases .

Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets effectively:

- eIF4E Inhibitors : Research has indicated that derivatives of this compound can inhibit eIF4E, a protein involved in cancer progression. This suggests potential applications in cancer therapeutics .

- Antagonists for Corticotropin-Releasing Factor : The synthesis of compounds that antagonize corticotropin-releasing factor can lead to new treatments for anxiety and depression .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science:

- Ligand Development : It is used to synthesize chiral bicyclooctadiene-based ligands, which are important in asymmetric catalysis .

- Polymer Chemistry : The boronic acid functionality allows for the formation of dynamic covalent bonds, making it useful in developing smart materials that respond to environmental changes.

Case Study 1: Inhibition of eIF4E

A study published on benzoic acid derivatives demonstrated that compounds similar to this compound could effectively inhibit eIF4E activity. This inhibition was linked to reduced cell proliferation in cancer models, highlighting the compound's potential as an anticancer agent .

Case Study 2: Synthesis of Corticotropin-Releasing Factor Antagonists

Research involving the synthesis of new pyrazine derivatives using this boronic acid revealed promising results in binding affinity to corticotropin-releasing factor receptors. These findings suggest that such compounds could offer new avenues for treating stress-related disorders .

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The trifluoromethyl group enhances the compound’s stability and reactivity, while the methoxycarbonyl group provides additional functionalization options.

Comparison with Similar Compounds

2-(Methoxycarbonyl)-4-(Trifluoromethyl)Phenylboronic Acid (CAS 1072951-42-8)

- Molecular Formula : C₁₀H₈BF₃O₃

- Substituent Positions : Methoxycarbonyl at C2 , trifluoromethyl at C4 .

- Key Differences: The inversion of substituent positions alters electronic effects. Purity: >97% (HPLC) .

2-(Methoxycarbonyl)-3-(Trifluoromethyl)Phenylboronic Acid (CAS 1150114-32-1)

- Molecular Formula : C₁₀H₈BF₃O₃

- Substituent Positions : Methoxycarbonyl at C2 , trifluoromethyl at C3 .

- Key Differences : Proximity of substituents at C2 and C3 increases steric bulk, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL) .

Fluorinated Analogs

5-Fluoro-2-Methoxycarbonylphenylboronic Acid (CAS 162101-31-7)

4-Fluoro-3-(Methoxycarbonyl)Phenylboronic Acid (CAS 874219-35-9)

- Molecular Formula : C₈H₇BFO₃

- Substituents : Methoxycarbonyl at C3, fluorine at C3.

- Key Data : Exhibits higher acidity (pKa ~8.2) than the target compound (pKa ~9.1) due to fluorine’s electronegativity .

Trifluoromethyl-Containing Derivatives

2-Fluoro-4-(Trifluoromethyl)Phenylboronic Acid (CAS 503309-11-3)

2-Fluoro-5-(Trifluoromethyl)Phenylboronic Acid (CAS 352535-96-7)

- Molecular Formula : C₇H₅BF₄O₂

- Substituents : Fluorine at C2, trifluoromethyl at C5.

- Key Data : Melting point (104–109°C) is lower than the target compound (mp ~125°C), indicating weaker crystalline packing .

Heterocyclic Analogs

2-Methoxy-6-(Trifluoromethyl)Pyridine-4-Boronic Acid (CAS 1605331-76-7)

- Molecular Formula: C₇H₇BF₃NO₃

- Structure : Pyridine core with boronic acid at C4, methoxy at C2, and trifluoromethyl at C6.

- Comparison : The pyridine ring increases electron deficiency, accelerating cross-coupling rates (TOF up to 1.5× compared to phenyl analogs) .

Biological Activity

4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique trifluoromethyl and methoxycarbonyl substituents, which may enhance its reactivity and interaction with biological targets.

The molecular formula of this compound is C10H8BF3O3. It features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a useful scaffold in medicinal chemistry.

Antimicrobial Activity

Research indicates that phenylboronic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various microbial strains:

- Candida albicans : Moderate antifungal activity was observed.

- Aspergillus niger : Higher activity compared to Candida species.

- Bacterial Strains : Effective against Escherichia coli and Bacillus cereus, with a minimum inhibitory concentration (MIC) lower than that of established antifungal agents like Tavaborole (AN2690) .

The mechanism of action appears to involve the disruption of microbial cell wall synthesis, facilitated by the compound's ability to bind to specific enzymes involved in this process.

Anticancer Potential

In addition to antimicrobial activity, boronic acids have been investigated for their anticancer properties. The presence of trifluoromethyl groups has been associated with enhanced cytotoxicity against cancer cell lines. Studies suggest that these compounds can disrupt cellular processes by interfering with protein function through reversible binding to target proteins .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various phenylboronic acids, including this compound. The results indicated:

| Microbial Strain | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 100 | Lower efficacy |

| Aspergillus niger | 50 | Higher efficacy |

| Escherichia coli | 25 | Comparable |

| Bacillus cereus | 20 | Superior |

This table illustrates the varying effectiveness of the compound against different microorganisms, highlighting its potential as an alternative antimicrobial agent.

Anticancer Activity Assessment

In vitro studies have shown that derivatives of phenylboronic acids can induce apoptosis in cancer cells. One study focused on the effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Inhibition of cell cycle progression |

| MCF-7 (breast cancer) | 12 | Induction of apoptosis |

| A549 (lung cancer) | 18 | Disruption of mitochondrial function |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid?

The synthesis typically involves functionalizing a pre-substituted aromatic ring. For example:

- Step 1 : Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling using intermediates like 3-bromo-5-(methoxycarbonyl)benzeneboronic acid ().

- Step 2 : Install the boronic acid group via Miyaura borylation (e.g., using Pd catalysts and bis(pinacolato)diboron) .

- Purity control : Use HPLC (>97% purity, as per organoboron standards in and ).

Q. How can researchers characterize the purity and structural integrity of this compound?

Q. What solvents are compatible with this boronic acid for Suzuki-Miyaura coupling?

- Polar aprotic solvents : DMF, THF, or DMSO are preferred for solubility and reaction efficiency.

- Aqueous systems : Use biphasic mixtures (e.g., water/toluene) with phase-transfer catalysts .

Advanced Research Questions

Q. How does the electron-withdrawing methoxycarbonyl group affect cross-coupling reactivity?

- Electronic effects : The methoxycarbonyl group reduces electron density on the aromatic ring, slowing oxidative addition of Pd(0) but improving stability of the boronate intermediate .

- Steric effects : Ortho-substitution (trifluoromethyl group) may hinder Pd coordination, requiring bulky ligands (e.g., SPhos) to accelerate coupling .

- Case study : In , pinacol esters of similar fluorinated boronic acids achieved >97% yield under Pd(OAc)₂ catalysis.

Q. How can researchers address contradictory data on boronic acid stability under basic conditions?

Q. What are the challenges in using this compound for bioconjugation or carbohydrate binding studies?

- Reversible binding : Boronic acids form dynamic esters with diols (e.g., sugars), but the trifluoromethyl group may sterically hinder binding .

- Methodology :

- Optimize pH (7.5–8.5) to balance boronate formation and stability.

- Use competitive assays (e.g., fluorescence quenching) to quantify binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.